2-Thiabicyclo[3.1.0]hex-3-ene-6-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-thiabicyclo[3.1.0]hex-3-ene-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S/c7-6(8)4-3-1-2-9-5(3)4/h1-5H,(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJGUMOABUROBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2C1C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
role of 2-Thiabicyclo[3.1.0]hex-3-ene-6-carboxylic acid in mGluR research
An In-depth Technical Guide to the Role of Bicyclo[3.1.0]hexane Carboxylic Acids in mGluR Research
A Senior Application Scientist's Field Guide to a Pivotal Class of mGluR Modulators
Editorial Note: This guide addresses the topic of 2-Thiabicyclo[3.1.0]hex-3-ene-6-carboxylic acid and its role in metabotropic glutamate receptor (mGluR) research. While this specific compound is not prominent in the existing scientific literature, the bicyclo[3.1.0]hexane scaffold is the cornerstone of one of the most influential series of mGluR modulators. Therefore, this whitepaper will focus on the archetypal and extensively researched compound, LY341495 , a potent Group II mGluR antagonist. The principles, experimental designs, and mechanistic insights discussed herein are broadly applicable to the study of other bicyclo[3.1.0]hexane-based ligands in the field of neuroscience and drug development.
Introduction: The Landscape of Metabotropic Glutamate Receptors
Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system (CNS). Its actions are mediated by two major classes of receptors: ionotropic glutamate receptors (iGluRs) that form ion channels, and metabotropic glutamate receptors (mGluRs) that are G-protein coupled receptors (GPCRs).[1][2] Unlike the rapid point-to-point transmission mediated by iGluRs, mGluRs modulate neuronal excitability and synaptic transmission over a slower timescale, fine-tuning the glutamatergic system.[3]
mGluRs are a family of eight subtypes (mGluR1-8), classified into three groups based on sequence homology, pharmacology, and intracellular signaling pathways:[2][3]
-
Group I (mGluR1, mGluR5): Primarily located postsynaptically, they couple to Gq/G11 proteins to activate phospholipase C (PLC), leading to inositol trisphosphate (IP3) production and intracellular calcium mobilization.[2][4][5]
-
Group II (mGluR2, mGluR3): Typically found on presynaptic terminals (as autoreceptors) and on glial cells. They couple to Gi/Go proteins to inhibit adenylyl cyclase, decreasing cyclic AMP (cAMP) levels.[3][6][7]
-
Group III (mGluR4, mGluR6, mGluR7, mGluR8): Also predominantly presynaptic and coupled to Gi/Go, sharing the function of inhibiting neurotransmitter release with Group II.[3]
The strategic location of Group II mGluRs makes them critical regulators of synaptic glutamate concentration. Their activation provides a negative feedback mechanism, reducing excessive glutamate release. This modulatory role has positioned them as key therapeutic targets for a range of CNS disorders characterized by glutamatergic dysregulation, including anxiety, depression, and schizophrenia.[7][8][9]
LY341495: A Prototypical Bicyclo[3.1.0]hexane Antagonist
Developed by Eli Lilly, LY341495 is a conformationally constrained glutamate analog built on a bicyclo[3.1.0]hexane framework.[10][11] This rigid structure locks the molecule into a specific three-dimensional shape that confers high affinity and selectivity for Group II mGluRs. It acts as a potent and selective competitive orthosteric antagonist, binding to the same site as the endogenous ligand, glutamate.[10][12]
Data Presentation: Receptor Binding and Functional Potency
The selectivity profile of LY341495 is crucial for its utility as a research tool. It exhibits nanomolar potency at mGluR2 and mGluR3, with significantly lower affinity for Group I and most Group III receptors.[13][14] This allows for the specific interrogation of Group II receptor function.
| Receptor Subtype | Antagonist Potency (IC₅₀ / Kᵢ) |
| mGluR2 | 14-21 nM |
| mGluR3 | 14 nM |
| mGluR8 | 170 nM |
| mGluR7 | 990 nM |
| mGluR1a | 7.8 µM |
| mGluR5a | 8.2 µM |
| mGluR4 | 22 µM |
| (Data compiled from multiple sources)[13][14] |
Unraveling mGluR Signaling with LY341495
The primary utility of LY341495 is to block the function of mGluR2 and mGluR3, thereby elucidating their physiological roles.
Mechanism of Action at the Synapse
Presynaptic mGluR2/3 autoreceptors act as a "brake" on glutamate release. When synaptic glutamate levels rise, they activate these receptors, which in turn inhibit further glutamate release. By antagonizing these receptors, LY341495 effectively "cuts the brake lines," leading to an increase in the synaptic concentration of glutamate.[15][16]
This increased glutamate then acts on postsynaptic receptors, particularly AMPA receptors. This enhancement of glutamatergic transmission is believed to be a core mechanism behind the rapid antidepressant-like effects observed with LY341495 and other Group II mGluR antagonists in preclinical models.[15][17] This action mimics, in some ways, the downstream effects of ketamine, another rapid-acting antidepressant.[16][17]
Visualization: Signaling Pathways
The following diagrams illustrate the molecular and synaptic mechanisms influenced by LY341495.
Caption: Canonical Group II mGluR signaling pathway at the presynaptic terminal.
Caption: Synaptic network effects of LY341495 leading to enhanced plasticity.
Field-Proven Methodologies: A Practical Guide
LY341495 is a versatile tool employed across a range of experimental paradigms, from molecular assays to behavioral studies.
Experimental Protocol 1: In Vitro Functional Assay (cAMP Accumulation)
This assay provides a robust functional readout of mGluR2/3 activity and is the gold standard for characterizing agonists and antagonists.
Objective: To determine the potency of LY341495 in reversing agonist-induced inhibition of cAMP production in cells expressing recombinant mGluR2 or mGluR3.
Methodology:
-
Cell Culture: Culture HEK293 or CHO cells stably expressing human mGluR2 or mGluR3.
-
Plating: Seed cells into 96-well plates and grow to confluence.
-
Pre-incubation: Wash cells with assay buffer (e.g., Krebs-bicarbonate buffer with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
Antagonist Addition: Add varying concentrations of LY341495 to the wells and incubate for 15-20 minutes at 37°C.
-
Stimulation: Add a fixed concentration of a Group II agonist (e.g., LY354740 or glutamate) along with a fixed concentration of forskolin (an adenylyl cyclase activator). The agonist will inhibit the forskolin-stimulated cAMP production.
-
Incubation: Incubate for an additional 15-20 minutes at 37°C.
-
Lysis and Detection: Terminate the reaction and lyse the cells. Quantify the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP concentration against the log concentration of LY341495. The data will show a dose-dependent reversal of the agonist's inhibitory effect. Calculate the IC₅₀ value from the resulting sigmoidal curve.[13]
Experimental Protocol 2: Ex Vivo Brain Slice Electrophysiology
This technique allows for the study of synaptic circuits in a more intact system.
Objective: To demonstrate that LY341495 enhances excitatory synaptic transmission by blocking presynaptic mGluR2/3 autoreceptors.
Methodology:
-
Slice Preparation: Prepare acute horizontal or coronal brain slices (300-400 µm thick) containing the brain region of interest (e.g., hippocampus or prefrontal cortex) from a rodent.[6]
-
Recovery: Allow slices to recover in oxygenated artificial cerebrospinal fluid (aCSF) for at least 1 hour.
-
Recording Setup: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF. Place a stimulating electrode to activate a glutamatergic pathway (e.g., Schaffer collaterals in the hippocampus) and a recording electrode in the dendritic field to measure field excitatory postsynaptic potentials (fEPSPs).[6][18]
-
Baseline Recording: Evoke fEPSPs at a low frequency (e.g., 0.05 Hz) and record a stable baseline for at least 20 minutes.
-
Drug Application: Bath-apply a known concentration of LY341495 (e.g., 1-10 µM) into the perfusing aCSF.
-
Effect Measurement: Continue recording fEPSPs. An increase in the fEPSP slope or amplitude following LY341495 application indicates an enhancement of synaptic transmission, consistent with the blockade of inhibitory presynaptic autoreceptors.[7]
-
Washout: If possible, wash out the drug to show reversibility of the effect.
Experimental Protocol 3: In Vivo Behavioral Assessment (Forced Swim Test)
This is a widely used screening model for antidepressant-like activity.
Objective: To assess the antidepressant-like effects of LY341495 in rodents.
Methodology:
-
Habituation (Day 1): Place mice or rats individually into a cylinder of water (23-25°C) from which they cannot escape. Remove them after 15 minutes, dry them, and return them to their home cage.
-
Drug Administration (Day 2): Administer LY341495 (e.g., 1-10 mg/kg) or vehicle via intraperitoneal (i.p.) injection at a set time (e.g., 30-60 minutes) before the test.
-
Test Session (Day 2): Place the animals back into the water cylinders for a 5-6 minute test session. Video record the session for later analysis.
-
Behavioral Scoring: An observer, blind to the treatment conditions, scores the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
-
Data Analysis: Compare the duration of immobility between the vehicle-treated and LY341495-treated groups. A significant reduction in immobility time in the drug-treated group is interpreted as an antidepressant-like effect.[17][19]
Synthesis and Future Directions
The bicyclo[3.1.0]hexane core of LY341495 is a key innovation in mGluR pharmacology. Its synthesis as a conformationally constrained analog of glutamate was a landmark achievement, providing a rigid scaffold to probe the receptor's binding pocket.[11] Research continues to optimize this core structure to develop novel analogs with improved pharmacokinetic properties or different selectivity profiles, including subtype-selective antagonists or allosteric modulators.[19]
The work with LY341495 has been instrumental in validating Group II mGluRs as a viable target for psychiatric and neurological disorders. While orthosteric antagonists like LY341495 have proven to be invaluable research tools, the field is also exploring negative allosteric modulators (NAMs) which may offer more subtle modulation and potentially better therapeutic windows.[8] The foundational knowledge gained from studying LY341495 provides the critical framework for these next-generation drug discovery efforts.
References
-
LY-341495 - Wikipedia. Available at: [Link]
-
Pin JP, Duvoisin R. Novel functions for subtypes of metabotropic glutamate receptors. Neuropharmacology. 1995. Available at: [Link]
-
Linden AM, et al. Use of MGLUR2 and MGLUR3 knockout mice to explore in vivo receptor specificity of the MGLUR2/3 selective antagonist LY341495. Neuropharmacology. 2009. Available at: [Link]
-
Kingston AE, et al. LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors. Neuropharmacology. 1998. Available at: [Link]
-
Group I Metabotropic Glutamate Receptors - Encyclopedia.pub. Available at: [Link]
-
Conn PJ, Pin JP. Pharmacology and functions of metabotropic glutamate receptors. Annual Review of Pharmacology and Toxicology. 1997. Available at: [Link]
-
Hsieh YL, et al. Effects of Chronic LY341495 on Hippocampal mTORC1 Signaling in Mice with Chronic Unpredictable Stress-Induced Depression. International Journal of Molecular Sciences. 2022. Available at: [Link]
-
Karim F, et al. Metabotropic Glutamate Receptor Subtypes 1 and 5 Are Activators of Extracellular Signal-Regulated Kinase Signaling Required for Inflammatory Pain in Mice. Journal of Neuroscience. 2001. Available at: [Link]
-
Niswender CM, Conn PJ. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. Annual Review of Pharmacology and Toxicology. 2010. Available at: [Link]
-
Wang Y, et al. Rapid-acting antidepressants targeting modulation of the glutamatergic system: clinical and preclinical evidence and mechanisms. General Psychiatry. 2022. Available at: [Link]
-
Pochwat B, et al. Modulation of Metabotropic Glutamate Receptors as a Strategy to Improve the Efficacy and Safety of Ketamine as an Antidepressant. Pharmaceuticals. 2023. Available at: [Link]
-
Christoffersen CT, et al. Negative allosteric modulators of group II metabotropic glutamate receptors: A patent review (2015 – present). Expert Opinion on Therapeutic Patents. 2021. Available at: [Link]
-
Moreno JL, et al. Group II Metabotropic Glutamate Receptors as Targets for Novel Antipsychotic Drugs. Molecular Pharmacology. 2016. Available at: [Link]
-
Galici R, et al. Group II metabotropic glutamate receptor antagonists LY341495 and LY366457 increase locomotor activity in mice. Psychopharmacology. 2010. Available at: [Link]
-
What are mGluRs antagonists and how do they work? - Patsnap Synapse. Available at: [Link]
-
Celanire S, et al. mGlu2/3 competitive antagonists derived from glutamate and mGlu2/3 agonist LY354740 structure. Current Topics in Medicinal Chemistry. 2008. Available at: [Link]
-
Libri V, et al. Electrophysiological Effects of Three Groups of Glutamate Metabotropic Receptors in Rat Piriform Cortex. Journal of Neurophysiology. 2001. Available at: [Link]
-
Calcium Imaging Protocols and Methods | Springer Nature Experiments. Available at: [Link]
-
Power EM, et al. A positive feedback loop linking enhanced mGluR function and basal calcium in spinocerebellar ataxia type 2. eLife. 2016. Available at: [Link]
-
Cochilla AJ, Alford S. Physiological Activation of Presynaptic Metabotropic Glutamate Receptors Increases Intracellular Calcium and Glutamate Release. Journal of Neurophysiology. 2002. Available at: [Link]
-
Szeltner Z, et al. Effects of metabotropic 2/3-glutamate receptor activation and inactivation on activity-based anorexia model in mice. bioRxiv. 2024. Available at: [Link]
-
Coulon P. Electrophysiological and Calcium Imaging Approaches to Study Metabotropic Glutamate Receptors. Methods in Molecular Biology. 2018. Available at: [Link]
-
Bidegain A, et al. Distinct calcium sources regulate temporal profiles of NMDAR and mGluR-mediated protein synthesis. Life Science Alliance. 2024. Available at: [Link]
-
Hildebrand ME, et al. Functional Coupling between mGluR1 and Cav3.1 T-Type Calcium Channels Contributes to Parallel Fiber-Induced Fast Calcium Signaling within Purkinje Cell Dendritic Spines. Journal of Neuroscience. 2009. Available at: [Link]
-
Kaphzan H, et al. Group III metabotropic glutamate receptors gate long-term potentiation and synaptic tagging/capture in rat hippocampal area CA2. eLife. 2020. Available at: [Link]
-
Sun J, et al. Group II Metabotropic Glutamate Receptors Mediate Presynaptic Inhibition of Excitatory Transmission in Pyramidal Neurons of the Human Cerebral Cortex. Frontiers in Cellular Neuroscience. 2019. Available at: [Link]
-
Tennigkeit F, et al. Effects of Metabotropic Glutamate Receptor Activation in Auditory Thalamus. Journal of Neurophysiology. 1996. Available at: [Link]
-
Rorick-Kehn LM, et al. Synthesis and Metabotropic Glutamate Receptor Activity of S-oxidized Variants of (-)-4-amino-2-thiabicyclo-[3.1.0]hexane-4,6-dicarboxylate: Identification of Potent, Selective, and Orally Bioavailable Agonists for mGlu2/3 Receptors. Journal of Medicinal Chemistry. 2007. Available at: [Link]
-
Dressman BA, et al. Novel bicyclo[3.1.0]hexane analogs as antagonists of metabotropic glutamate 2/3 receptors for the treatment of depression. Bioorganic & Medicinal Chemistry Letters. 2016. Available at: [Link]
-
Wolber J, et al. Synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. The Journal of Organic Chemistry. 2013. Available at: [Link]
-
Bakulev VA, et al. Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry. 2022. Available at: [Link]
-
Monn JA, et al. Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist possessing anticonvulsant and anxiolytic properties. Journal of Medicinal Chemistry. 1997. Available at: [Link]
-
Fan Z, et al. Synthesis of bicyclo[3.2.0]heptane lactones via a ligand-enabled Pd-catalyzed C(sp3)–H activation cascade. Chemical Science. 2025. Available at: [Link]
-
Wang T, et al. Asymmetric Synthesis of 2-Azabicyclo[3.1.0]hexane-3-carboxylic Acid. Chinese Journal of Organic Chemistry. 2014. Available at: [Link]
-
Synthesis of an Azabicyclo[3.1.0]hexanone Drug Candidate - Thieme Chemistry. Available at: [Link]
Sources
- 1. Novel functions for subtypes of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are mGluRs antagonists and how do they work? [synapse.patsnap.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Pharmacology and functions of metabotropic glutamate receptors - ProQuest [proquest.com]
- 6. Electrophysiological Effects of Three Groups of Glutamate Metabotropic Receptors in Rat Piriform Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Group II Metabotropic Glutamate Receptors Mediate Presynaptic Inhibition of Excitatory Transmission in Pyramidal Neurons of the Human Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Frontiers | Group II Metabotropic Glutamate Receptors as Targets for Novel Antipsychotic Drugs [frontiersin.org]
- 10. LY-341495 - Wikipedia [en.wikipedia.org]
- 11. Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist possessing anticonvulsant and anxiolytic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. apexbt.com [apexbt.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Effects of Chronic LY341495 on Hippocampal mTORC1 Signaling in Mice with Chronic Unpredictable Stress-Induced Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. gpsych.bmj.com [gpsych.bmj.com]
- 18. Electrophysiological and Calcium Imaging Approaches to Study Metabotropic Glutamate Receptors | Springer Nature Experiments [experiments.springernature.com]
- 19. Novel bicyclo[3.1.0]hexane analogs as antagonists of metabotropic glutamate 2/3 receptors for the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Comprehensive NMR Characterization of 2-Thiabicyclo[3.1.0]hex-3-ene-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
2-Thiabicyclo[3.1.0]hex-3-ene-6-carboxylic acid is a structurally unique molecule featuring a bicyclic system that incorporates a sulfur heteroatom, a cyclopropane ring, and a carboxylic acid moiety. This combination of functionalities presents a compelling target for drug discovery and development, necessitating a robust and unambiguous method for its structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the complete structural elucidation of such novel chemical entities in solution.[1][2]
This application note provides a comprehensive guide to the NMR characterization of this compound. It is designed to move beyond a simple listing of protocols, offering instead a detailed rationale for experimental choices and an in-depth interpretation of the expected spectral data. The methodologies described herein are crafted to ensure scientific integrity and provide a self-validating framework for researchers.
The Structural Challenge: A Fused Bicyclic System
The bicyclo[3.1.0]hexane core imposes significant conformational rigidity, leading to distinct and often complex 1H NMR spectra due to fixed dihedral angles between protons.[3][4] The presence of the cyclopropane ring is of particular note, as its protons typically resonate in the upfield region of the 1H NMR spectrum, often between 0.2 and 1.5 ppm, a consequence of the unique magnetic anisotropy of the three-membered ring.[5][6][7] The sulfur atom and the double bond in the five-membered ring, along with the carboxylic acid group, will further influence the chemical shifts of nearby protons and carbons through their electronic effects.
Part 1: 1D NMR Spectroscopic Analysis
One-dimensional NMR experiments, including ¹H and ¹³C{¹H} NMR, provide the foundational data for structural elucidation.
¹H NMR Spectroscopy: Unraveling the Proton Environment
The ¹H NMR spectrum of this compound is expected to be complex, with distinct signals for each of the non-equivalent protons. The interpretation of this spectrum relies on a careful analysis of chemical shifts (δ), signal multiplicities (splitting patterns), and coupling constants (J).
Expected Chemical Shifts and Multiplicities:
| Proton(s) | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale |
| H3, H4 | 5.5 - 7.0 | Doublet of doublets | Olefinic protons adjacent to the sulfur atom. Deshielded by the double bond and the electronegativity of sulfur. |
| H1, H5 | 3.0 - 4.5 | Multiplet | Bridgehead protons, deshielded by the adjacent sulfur and the cyclopropane ring. |
| H6 | 1.5 - 2.5 | Multiplet | Proton on the cyclopropane ring, deshielded by the adjacent carboxylic acid group. |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad singlet | Highly deshielded acidic proton, its chemical shift is concentration and solvent dependent.[8][9] |
Causality Behind Expected Couplings:
The vicinal (³J) and geminal (²J) coupling constants are highly dependent on the geometry of the bicyclic system. For the cyclopropane ring protons, cis-coupling is typically larger than trans-coupling.[10][11] The olefinic protons (H3 and H4) will exhibit a ³J coupling characteristic of their cis-relationship on the double bond.
¹³C{¹H} and DEPT NMR Spectroscopy: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum will reveal the number of chemically non-equivalent carbon atoms. The Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for distinguishing between CH, CH₂, and CH₃ groups, and quaternary carbons.[12][13]
Expected ¹³C Chemical Shifts:
| Carbon(s) | Expected Chemical Shift (δ, ppm) | DEPT-135 Signal | Rationale |
| Carboxylic Acid (-C OOH) | 170 - 185 | Absent | Carbonyl carbon of the carboxylic acid.[14] |
| C3, C4 | 120 - 140 | Positive | Olefinic carbons. |
| C1, C5 | 40 - 60 | Positive | Bridgehead carbons, influenced by the sulfur atom and the strained ring system. |
| C6 | 20 - 35 | Positive | Cyclopropyl carbon attached to the carboxylic acid. |
| C2 | 30 - 50 | Negative | Methylene carbon adjacent to the sulfur atom. |
Part 2: 2D NMR Spectroscopy for Unambiguous Assignments
For complex molecules like this compound, 2D NMR is indispensable for definitive structural confirmation.[10]
COSY (Correlation Spectroscopy): Identifying ¹H-¹H Connectivity
The COSY experiment reveals scalar couplings between protons, typically over two to three bonds. This is instrumental in tracing out the proton-proton networks within the molecule.
Expected COSY Correlations:
-
H3 ↔ H4: Strong correlation between the olefinic protons.
-
H1 ↔ H6, H1 ↔ H5: Correlations involving the bridgehead proton H1.
-
H5 ↔ H6, H5 ↔ H4: Correlations involving the other bridgehead proton H5.
-
H6 ↔ H1, H6 ↔ H5: Correlations from the cyclopropyl proton to the bridgehead protons.
HSQC (Heteronuclear Single Quantum Coherence): Direct ¹H-¹³C Correlations
The HSQC experiment correlates each proton with the carbon to which it is directly attached.[15][16] This provides a direct link between the ¹H and ¹³C NMR spectra, greatly simplifying the assignment process.
Expected HSQC Correlations:
-
H3 ↔ C3
-
H4 ↔ C4
-
H1 ↔ C1
-
H5 ↔ C5
-
H6 ↔ C6
HMBC (Heteronuclear Multiple Bond Correlation): Long-Range ¹H-¹³C Connectivity
The HMBC experiment is arguably one of the most powerful tools for elucidating the carbon skeleton, as it reveals correlations between protons and carbons over two to three bonds (and sometimes four).[9][17][18] This is particularly useful for identifying quaternary carbons and piecing together different spin systems.
Key Expected HMBC Correlations for Structural Confirmation:
-
H6 to the Carboxylic Carbonyl Carbon: This correlation will definitively place the carboxylic acid group at the C6 position.
-
H3 and H4 to C1 and C5: These correlations will confirm the connectivity of the double bond within the five-membered ring.
-
H1 and H5 to C6: These correlations will establish the fusion of the cyclopropane ring to the thiophene ring.
Part 3: Experimental Protocols
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for small organic molecules. However, for carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ can be advantageous to ensure solubility and to observe the exchangeable carboxylic acid proton.[19]
-
Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C and 2D NMR experiments, a higher concentration of 20-50 mg may be necessary to obtain good signal-to-noise in a reasonable time.
-
Procedure:
-
Weigh the sample accurately into a clean, dry vial.
-
Add the deuterated solvent and gently swirl or sonicate to dissolve the sample completely.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
NMR Data Acquisition
The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16.
¹³C{¹H} NMR:
-
Pulse Program: Standard proton-decoupled experiment.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on concentration.
DEPT-135:
-
Pulse Program: Standard DEPT-135 sequence.
-
Parameters: Similar to the ¹³C{¹H} experiment.
COSY:
-
Pulse Program: Standard gradient-selected COSY (gCOSY).
-
Spectral Width: Same as the ¹H spectrum in both dimensions.
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans per Increment: 2-4.
HSQC:
-
Pulse Program: Standard gradient-selected HSQC.
-
¹H Spectral Width: Same as the ¹H spectrum.
-
¹³C Spectral Width: Set to encompass all expected carbon signals (e.g., 0-180 ppm).
-
Number of Increments: 128-256 in the indirect dimension.
-
Number of Scans per Increment: 4-8.
HMBC:
-
Pulse Program: Standard gradient-selected HMBC.
-
Parameters: Similar to the HSQC experiment, with the long-range coupling delay optimized for a J-coupling of 8-10 Hz.
-
Number of Scans per Increment: 8-16.
Part 4: Data Processing and Interpretation Workflow
A systematic approach to data analysis is crucial for accurate structure elucidation.
Part 5: Self-Validating System and Trustworthiness
The combination of these NMR experiments provides a robust, self-validating system for the structural confirmation of this compound.
-
COSY and HSQC Cross-Validation: The spin systems identified in the COSY spectrum must be consistent with the direct C-H correlations observed in the HSQC spectrum.
-
HMBC for Unambiguous Connectivity: The HMBC experiment provides the crucial long-range correlations that link the different spin systems together. The observation of key HMBC correlations, such as from the cyclopropyl proton to the bridgehead carbons and the carboxylic acid carbon, provides undeniable evidence for the proposed structure.
-
Consistency of Chemical Shifts: The observed chemical shifts for all protons and carbons should be in agreement with the expected values based on the electronic environment of each nucleus.
Conclusion
The NMR characterization of this compound requires a multi-faceted approach, leveraging the power of both 1D and 2D NMR techniques. By following the detailed protocols and interpretation strategies outlined in this application note, researchers can achieve an unambiguous and confident structural assignment of this and other similarly complex bicyclic molecules. The synergistic use of COSY, HSQC, and HMBC experiments provides a self-validating dataset, ensuring the scientific integrity of the structural elucidation process. This comprehensive NMR analysis is a critical step in advancing the development of novel therapeutics based on this unique chemical scaffold.
References
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001.
- Snyder, L. R. (1967). Molecular Structure of Cyclopropane from Its Proton NMR in a Nematic Solvent. The Journal of Chemical Physics, 47(4), 1316–1360.
-
Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes. Retrieved from [Link]
- Abraham, R. J., et al. (2012). ¹H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane and a novel dihedral angle dependence for ³J(HH) couplings involving the epoxy proton. Magnetic Resonance in Chemistry, 50(5), 378-386.
- Crecely, R. W., Crecely, K. M., & Goldstein, J. H. (1969). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. CYCLOPROPANE DERIVATIVES. Journal of Molecular Spectroscopy, 32(3), 407-415.
-
PubChem. (n.d.). Bicyclo(3.1.0)hexane. Retrieved from [Link]
-
JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Semantic Scholar. (2022, March 31). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Retrieved from [Link]
-
NIST. (n.d.). Bicyclo[3.1.0]hexane, 4-methylene-1-(1-methylethyl)-. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supporting Information Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to. Retrieved from [Link]
- Still, I. W. J., et al. (1976). Carbon-13 nuclear magnetic resonance spectra of organic sulfur compounds. Substituent chemical shift (s.c.s.) effects in the 4-t. Canadian Journal of Chemistry, 54(10), 1660-1665.
-
SciELO. (n.d.). Long-range correlations ( n j C,H n > 3 ) in the HMBC spectra of 3-(4-oxo-4H-chromen-3-YL)-acrylic acid ethyl esters. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Carbon-13 nuclear magnetic resonance spectra of organic sulfur compounds. Comparison of chemical shifts for carbonyl and thiocarbonyl compounds in the pyrone, thiopyrone, and pyridone series. Retrieved from [Link]
-
PubChem. (n.d.). Bicyclo(3.1.0)hexan-3-ol, 4-methylene-1-(1-methylethyl)-, acetate, (1alpha,3beta,5alpha)-. Retrieved from [Link]
-
STEM Journal. (2025, September 5). Nuclear Magnetic Resonance of a Nitrogen and Sulfur Containing Ligand. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C. Retrieved from [Link]
-
University of Ottawa NMR Facility Blog. (2017, April 25). HMBC vs. H2BC. Retrieved from [Link]
-
University of California, Santa Cruz. (2010, November 23). H-C multiple-bond correlations: HMBC 1H 13C. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The 1H nuclear magnetic resonance spectra of 6-substituted bicyclo[3.1.0] hex-2-enes. Retrieved from [Link]
-
Columbia University. (n.d.). HSQC and HMBC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). North- and South-Bicyclo[3.1.0] Hexene Nucleosides. The Effect of Ring Planarity on Anti-HIV Activity. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Nuclear Magnetic Resonance Spectra of Bicyclo[n..l.O]alkane Derivatives'. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]
-
Compound Interest. (2015). A guide to 13c nmr chemical shift values. Retrieved from [Link]
-
Cheméo. (n.d.). 6-Thiabicyclo[3.1.0]hexane Properties. Retrieved from [Link]
-
NIST. (n.d.). Bicyclo[3.1.0]hexane, 4-methylene-1-(1-methylethyl)-. Retrieved from [Link]
-
MDPI. (2022, March 31). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Retrieved from [Link]
-
Amanote Research. (2018, May 1). Effect of Sulfur Content on Change of Chemical Shifts of NMR Spectra in Industrial Polysulphide Oligomers. Retrieved from [Link]
-
University of Puget Sound. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]
-
Academia.edu. (n.d.). A conformational study of bicyclo[3.1.0] hexane and of the 3-bicyclo[3.1.0]hexyl carbonium ion: an AB initio SCF investigation. Retrieved from [Link]
-
MDPI. (2024, July 12). 33S NMR: Recent Advances and Applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). An Introduction to Biological NMR Spectroscopy. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2022, May 28). Nuclear Magnetic Resonance Spectroscopy- A Comprehensive Review. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. Retrieved from [Link]
-
Chemistry Steps. (2023, September 26). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]
Sources
- 1. An Introduction to Biological NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijprajournal.com [ijprajournal.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. (PDF) A conformational study of bicyclo[3.1.0] hexane and of the 3-bicyclo[3.1.0]hexyl carbonium ion: an AB initio SCF investigation [academia.edu]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. (1) H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane and a novel dihedral angle dependence for (3) J(HH) couplings involving the epoxy proton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. North- and South-Bicyclo[3.1.0] Hexene Nucleosides. The Effect of Ring Planarity on Anti-HIV Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-range heteronuclear correlation [chem.ch.huji.ac.il]
- 10. pubs.aip.org [pubs.aip.org]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 14. compoundchem.com [compoundchem.com]
- 15. Nuclear Magnetic Resonance of a Nitrogen and Sulfur Containing Ligand — STEM Journal [stem-journal.com]
- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 17. University of Ottawa NMR Facility Blog: HMBC vs. H2BC [u-of-o-nmr-facility.blogspot.com]
- 18. chem.as.uky.edu [chem.as.uky.edu]
- 19. beilstein-journals.org [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Thiabicyclo[3.1.0]hex-3-ene-6-carboxylic acid
Introduction
Welcome to the technical support center for the synthesis of 2-Thiabicyclo[3.1.0]hex-3-ene-6-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are working on or considering the synthesis of this and related bicyclic thiosugar analogues. As of the latest literature review, a standardized, high-yield protocol for this specific molecule is not widely published. Therefore, this document serves as a specialized resource, drawing upon established principles of organic synthesis and analogous reactions to guide you through the development, optimization, and troubleshooting of a plausible synthetic route. Our goal is to equip you with the foundational knowledge and practical insights needed to successfully achieve your synthetic objectives.
Proposed Synthetic Strategy: Rhodium-Catalyzed Intramolecular Cyclopropanation
The core of the target molecule is a bicyclo[3.1.0]hexane system, which can be efficiently constructed via an intramolecular cyclopropanation reaction. A robust and well-documented method for this transformation is the rhodium(II)-catalyzed decomposition of a diazo compound to form a rhodium carbene, which then undergoes cyclopropanation.[1] Our proposed strategy, therefore, involves the synthesis of a suitable α-diazo-β-keto ester precursor derived from thiophene, followed by a rhodium-catalyzed intramolecular cyclopropanation and subsequent hydrolysis to yield the target carboxylic acid.
Visualizing the Synthetic Pathway
Caption: Proposed synthetic route to this compound.
Detailed Experimental Protocol (Baseline)
This protocol is a starting point. Optimization will likely be necessary.
Part 1: Synthesis of Ethyl 2-diazo-3-oxo-4-(thiophen-2-yl)butanoate (Precursor)
-
Acylation: To a cooled (0 °C) solution of ethyl acetoacetate (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM), slowly add thiophene-2-acetyl chloride (1.1 eq). Stir at 0 °C for 1 hour, then at room temperature for 4 hours. Quench with 1 M HCl, extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography to obtain ethyl 2-(thiophene-2-carbonyl)acetoacetate.
-
Diazo Transfer: In a flask protected from light, dissolve the acylated product (1.0 eq) and triethylamine (1.5 eq) in acetonitrile. Cool to 0 °C and add p-acetamidobenzenesulfonyl azide (p-ABSA) (1.2 eq) portion-wise. Stir at 0 °C for 2 hours, then at room temperature overnight. Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. The crude diazo compound should be used immediately in the next step.
Part 2: Rhodium-Catalyzed Cyclopropanation
-
Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous, degassed solvent (e.g., dichloromethane or toluene). Add the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.5-2 mol%).
-
Reaction: Heat the solution to reflux. Prepare a solution of the crude diazo precursor in the same anhydrous solvent. Using a syringe pump, add the diazo solution to the refluxing catalyst solution over 4-6 hours to maintain a low concentration of the diazo compound.
-
Workup: After the addition is complete, continue to reflux for an additional 1-2 hours until TLC or LC-MS indicates consumption of the starting material. Cool the reaction to room temperature and concentrate. Purify the residue by flash column chromatography on silica gel to isolate ethyl 2-thiabicyclo[3.1.0]hex-3-ene-6-carboxylate.
Part 3: Hydrolysis
-
Saponification: Dissolve the purified ester in a mixture of THF and water. Add LiOH (2.0 eq) and stir at room temperature until the reaction is complete (monitor by TLC/LC-MS).
-
Acidification & Extraction: Acidify the mixture to pH 2-3 with 1 M HCl. Extract the product with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product, this compound.
Troubleshooting Guide
| Problem ID | Issue | Possible Causes & Solutions |
| P1 | Low or no yield of the cyclopropanation product (Part 2). | 1. Catalyst Inactivity: - Cause: The Rh(II) catalyst may be oxidized or poisoned. - Solution: Use fresh, high-purity catalyst. Ensure all glassware is scrupulously clean and the system is under a positive pressure of inert gas.2. Diazo Compound Decomposition: - Cause: Diazo compounds can be unstable. Adding it too quickly can lead to dimerization or other side reactions.[1] - Solution: Use a syringe pump for slow addition to maintain a very low steady-state concentration. Protect the diazo compound from light and acid.3. Incorrect Solvent/Temperature: - Cause: The solvent and temperature can significantly impact the reaction. - Solution: Screen different solvents. Dichloromethane and toluene are common choices. Ensure the reaction is at a sufficient temperature for catalyst activity (often reflux). |
| P2 | Formation of multiple side products during cyclopropanation. | 1. Carbene Dimerization: - Cause: High concentration of the diazo compound. - Solution: As in P1, use slow addition via a syringe pump.2. C-H Insertion: - Cause: The rhodium carbene is highly reactive and can insert into solvent or other C-H bonds. - Solution: Choose a solvent with less reactive C-H bonds. Intramolecular cyclopropanation should be kinetically favored over intermolecular reactions if the precursor is designed correctly.3. Aromatic Substitution: - Cause: The carbene may react with the thiophene ring in an undesired manner. - Solution: Modifying the electronic properties of the thiophene ring (if possible) or changing the catalyst could alter the selectivity. Consider catalysts like Rh₂(esp)₂ which can offer different selectivity. |
| P3 | Difficulty purifying the bicyclic ester. | 1. Co-eluting Impurities: - Cause: Side products may have similar polarity to the desired product. - Solution: Try different solvent systems for column chromatography (e.g., hexane/ethyl acetate, DCM/methanol). Consider using a different stationary phase (e.g., alumina) or preparative HPLC.2. Product Instability: - Cause: The bicyclic system may be sensitive to acid or prolonged exposure to silica gel. - Solution: Neutralize the silica gel with triethylamine before use. Work quickly and avoid leaving the product on the column for extended periods. |
| P4 | Low yield in the final hydrolysis step (Part 3). | 1. Incomplete Saponification: - Cause: Steric hindrance around the ester group. - Solution: Increase the reaction time, temperature, or the amount of LiOH. Consider using a different base like NaOH or KOH.2. Product Degradation: - Cause: The bicyclic ring system may be unstable under strongly basic or acidic conditions. - Solution: Use milder hydrolysis conditions. If the product is acid-sensitive, consider enzymatic hydrolysis. During workup, minimize the time the product is in contact with strong acid. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in the cyclopropanation step.
Frequently Asked Questions (FAQs)
Q1: Why is a rhodium(II) catalyst recommended for the cyclopropanation?
A1: Rhodium(II) carboxylates, particularly rhodium(II) acetate (Rh₂(OAc)₄), are highly effective catalysts for the decomposition of diazo compounds to form metal carbenes. These carbenes are electrophilic and readily undergo addition reactions with double bonds to form cyclopropanes. The reaction is often high-yielding and can be rendered stereoselective by using chiral rhodium catalysts. While other metals like copper can also be used, rhodium catalysts are generally more versatile and efficient for this type of transformation.[2]
Q2: My diazo transfer reaction (Part 1, Step 2) is not working well. What can I do?
A2: The efficiency of the diazo transfer reaction depends on the substrate and the azide reagent. If p-ABSA is not effective, you can try other sulfonyl azides like tosyl azide or mesyl azide. Ensure your base (triethylamine) is pure and dry. The reaction is often sensitive to temperature, so maintaining it at 0 °C during the initial phase is crucial.
Q3: Are there alternative synthetic routes to consider?
A3: Yes. An alternative approach could be an intramolecular Simmons-Smith cyclopropanation of a suitable precursor.[3] This would involve synthesizing a cyclopentene derivative with a sulfur-containing substituent and an allylic alcohol, which could then be cyclopropanated. However, this route might require more steps and careful control of stereochemistry. Another possibility is the use of a thiyl radical cyclization, which has been applied to the synthesis of other thiosugars.[4]
Q4: How can I confirm the structure and stereochemistry of my final product?
A4: A combination of spectroscopic techniques is essential.
-
¹H NMR: The protons on the cyclopropane ring will have characteristic chemical shifts and coupling constants. The stereochemistry (cis or trans) can often be determined by analyzing these coupling constants and using techniques like NOESY.
-
¹³C NMR: The number of signals will confirm the number of unique carbons. The cyclopropyl carbons will appear at a relatively high field.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition.
-
Infrared (IR) Spectroscopy: You should see a strong carbonyl stretch for the carboxylic acid and characteristic C=C stretches. For absolute stereochemical confirmation, X-ray crystallography of the final product or a suitable crystalline derivative would be required.
Q5: What are the main safety precautions for this synthesis?
A5:
-
Diazo Compounds: Diazo compounds are potentially explosive and should be handled with care in a well-ventilated fume hood. Avoid using ground glass joints and protect the compound from light, heat, and strong acids. It is best to generate and use them in situ or use them immediately after isolation without long-term storage.
-
Rhodium Catalysts: While not highly toxic, they are expensive precious metal catalysts. Handle them carefully to avoid waste and contamination.
-
Solvents and Reagents: Standard laboratory safety procedures for handling flammable solvents (DCM, toluene, ethyl acetate) and corrosive reagents (acid chlorides, HCl) should be followed. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
-
Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances. RSC Publishing. [Link]
-
Rhodium(II) acetate-catalyzed reaction of ethyl 2-diazo-3-oxopent-4-enoates: Simple routes to 4-aryl-2-hydroxy-1-naphthoates and β,β-unsaturated esters. The Davies Group - ScholarBlogs, Emory University. [Link]
-
Reaction of ethyl diazoacetate with allylamines catalyzed by copper and rhodium complexes. ResearchGate. [Link]
-
Asymmetric Synthesis of 2-Azabicyclo[3.1.0]hexane-3-carboxylic Acid. ResearchGate. [Link]
-
Applications of thiyl radical cyclizations for the synthesis of thiosugars. PubMed. [Link]
Sources
- 1. Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Applications of thiyl radical cyclizations for the synthesis of thiosugars - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Stereoisomers of 2-Thiabicyclo[3.1.0]hex-3-ene-6-carboxylic acid
Introduction: The resolution of stereoisomers of 2-Thiabicyclo[3.1.0]hex-3-ene-6-carboxylic acid, a conformationally rigid bicyclic structure, is a critical step in the development of novel therapeutics and chemical probes. The stereochemistry at the cyclopropane and cyclopentene ring junctions dictates the molecule's three-dimensional shape and, consequently, its biological activity. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to navigate the challenges of separating these complex stereoisomers.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the principal strategies for resolving the stereoisomers of this compound?
There are three primary methods for resolving racemic mixtures of this bicyclic carboxylic acid:
-
Diastereomeric Salt Formation: This classical resolution technique involves reacting the racemic acid with an enantiomerically pure chiral base.[1] This reaction forms a mixture of diastereomeric salts, which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by fractional crystallization.[1][2]
-
Chiral Chromatography (HPLC): High-Performance Liquid Chromatography using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative tool for separating enantiomers directly.[3] This method relies on the differential interaction of the enantiomers with the chiral environment of the CSP. Polysaccharide-based and macrocyclic antibiotic CSPs are often effective for carboxylic acids.[3][4]
-
Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes, typically lipases, to catalyze a reaction on only one of the enantiomers in the racemic mixture.[5] For a carboxylic acid, this could be an enantioselective esterification, leaving the unreacted enantiomeric acid to be isolated. This approach is valued for its high selectivity and environmentally benign conditions.[6]
Q2: How do I decide which resolution method is best for my experiment?
The optimal choice depends on several factors: the scale of the resolution, the required enantiomeric purity (e.g., >99% ee), available equipment, and the cost of reagents.
-
For large-scale synthesis (grams to kilograms): Diastereomeric salt resolution is often the most cost-effective and scalable method, provided a suitable chiral base and crystallization conditions can be identified.[1]
-
For high-purity analytical and small-scale preparative work (milligrams to grams): Chiral HPLC is unparalleled. It offers high-resolution separation and can often provide both enantiomers in high purity in a single run.[3][7]
-
For "green chemistry" approaches and potentially high selectivity: Enzymatic resolution is an excellent choice. However, it requires screening for a suitable enzyme and optimizing reaction conditions. A key limitation of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%.[5][8]
The following workflow provides a general decision-making framework.
Caption: Decision workflow for selecting a resolution strategy.
Part 2: Troubleshooting Guides
This section addresses common problems encountered during the resolution of this compound.
Section 2.1: Diastereomeric Salt Resolution
The principle involves the formation of two diastereomers, (R-acid)•(R-base) and (S-acid)•(R-base), which can be separated.
Caption: Workflow for diastereomeric salt resolution.
Q: My diastereomeric salt mixture won't crystallize, or it just oils out. What should I do?
A: This is a common and frustrating issue. Here’s a systematic approach to troubleshoot:
-
Solvent Screening is Key: The choice of solvent is critical. The ideal solvent will dissolve the salt mixture at an elevated temperature but will allow for the selective precipitation of one diastereomer upon cooling.
-
Start with common solvents: Try alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), ketones (acetone), and nitriles (acetonitrile).
-
Use solvent/anti-solvent systems: If a single solvent fails, try dissolving the salt in a good solvent (e.g., methanol) and slowly adding an anti-solvent (e.g., diethyl ether or hexane) until turbidity appears. Then, warm the mixture until it is clear and allow it to cool slowly.
-
-
Vary the Concentration: Supersaturation is necessary for crystallization, but overly concentrated solutions may lead to oiling out. Experiment with a range of concentrations.
-
Control the Cooling Rate: Rapid cooling often leads to oils or amorphous solids. Try slow cooling in an insulated bath or a programmable chiller. If that fails, attempt very slow evaporation of the solvent at room temperature.
-
Try a Different Chiral Base: The interaction between the acid and base dictates the crystal lattice energy. If one base (e.g., (R)-1-phenylethylamine) fails, try others like brucine, quinine, or a different synthetic amine.[1] The packing efficiency in the crystal can vary dramatically.
Q: I got crystals, but the diastereomeric excess (d.e.) is low after liberation of the acid. How can I improve it?
A: Low d.e. indicates that the crystallization was not selective enough.
-
Recrystallization: The most straightforward solution is to recrystallize the diastereomeric salt. One or two additional crystallizations from the same solvent system can significantly enhance the d.e.
-
Re-evaluate the Solvent: The selectivity of crystallization is highly solvent-dependent. A solvent that gives a high yield may not give the best selectivity. Screen other solvent systems.
-
Analyze the Thermodynamics: The formation of diastereomeric salts is an equilibrium process. Ensure you are allowing sufficient time at the crystallization temperature for the system to reach a thermodynamic minimum, which often favors the less soluble, more stable crystal form.
Section 2.2: Chiral HPLC Resolution
Q: I'm getting poor or no separation of my enantiomers on a chiral column. Where do I start?
A: Systematic method development is crucial.
-
Choose the Right Column Type: For carboxylic acids, certain Chiral Stationary Phases (CSPs) are known to be more effective.
-
Polysaccharide-based CSPs: Columns like CHIRALPAK® AD or CHIRALCEL® OD are excellent starting points. They are versatile and can be used in normal-phase, reversed-phase, or polar organic modes.[3][7]
-
Anion-exchange CSPs: Columns like CHIRALPAK QN-AX are specifically designed for acidic compounds and operate on an ion-exchange mechanism.[9] They often provide excellent selectivity.
-
-
Mobile Phase Optimization:
-
Normal Phase: A typical mobile phase is a mixture of hexane (or heptane) and a polar modifier like isopropanol (IPA) or ethanol. An acidic additive, such as 0.1% trifluoroacetic acid (TFA) or acetic acid, is almost always necessary to suppress the ionization of the carboxylic acid and improve peak shape.[6]
-
Reversed Phase: Use mixtures of water/acetonitrile or water/methanol with an acidic modifier (e.g., 0.1% formic acid or TFA).
-
-
Screening is Essential: Do not stick to one condition. Screen multiple columns and mobile phases. A structured screening approach is the most efficient way to find a successful separation.
Table 1: Recommended Starting Conditions for Chiral HPLC Screening
| CSP Type | Mode | Mobile Phase | Additive | Flow Rate | Temperature |
| Polysaccharide | Normal Phase | Hexane/IPA (90:10) | 0.1% TFA | 1.0 mL/min | 25 °C |
| Polysaccharide | Normal Phase | Hexane/Ethanol (80:20) | 0.1% TFA | 1.0 mL/min | 25 °C |
| Polysaccharide | Reversed Phase | ACN/H₂O (50:50) | 0.1% Formic Acid | 0.8 mL/min | 25 °C |
| Anion Exchanger | Polar Organic | Methanol | 0.4% Formic Acid | 1.0 mL/min | 40 °C |
Q: My peaks are tailing badly. How can I improve the peak shape?
A: Peak tailing for an acidic compound is almost always due to unwanted ionic interactions with the silica support of the CSP.
-
Increase Additive Concentration: The primary role of the acidic additive (TFA, formic acid) is to protonate your carboxylic acid and any residual silanol groups on the silica surface, minimizing secondary interactions. Try increasing the concentration from 0.1% up to 0.5%.
-
Consider a Basic Additive (in Normal Phase): Sometimes, a small amount of a basic additive like triethylamine (TEA) can help to mask active sites on the stationary phase. However, this is less common for acidic analytes.
-
Lower the Temperature: Reducing the column temperature can sometimes improve peak shape and often increases chiral selectivity.[10]
Section 2.3: Enzymatic Kinetic Resolution
Q: I'm attempting an enzymatic esterification, but the reaction is very slow and the enantioselectivity is poor.
A: Enzyme performance is highly dependent on the reaction environment.
-
Enzyme Choice: Not all lipases are created equal. The most common and effective lipases for kinetic resolutions are Candida antarctica Lipase B (CALB, often immobilized as Novozym® 435) and Candida rugosa Lipase (CRL). It is crucial to screen a panel of different lipases.[5][11]
-
Solvent Selection: Lipases are most active in non-polar, hydrophobic organic solvents like hexane, heptane, or methyl tert-butyl ether (MTBE). Polar solvents like acetone or DMSO can strip the essential water layer from the enzyme, leading to denaturation and loss of activity.
-
Water Activity: Enzymes require a small amount of water to maintain their active conformation, but excess water can promote the reverse reaction (hydrolysis). For esterification, the reaction should be run under anhydrous conditions, often with molecular sieves added to remove the water produced during the reaction and drive the equilibrium forward.
-
Choice of Alcohol: The steric bulk of the alcohol used for esterification can dramatically impact the reaction rate and enantioselectivity. Screen simple primary alcohols (e.g., butanol, octanol) and bulkier secondary alcohols.
Part 3: Detailed Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution with (R)-(+)-α-Methylbenzylamine
-
Salt Formation: Dissolve 1.0 equivalent of racemic this compound in warm ethanol (approx. 10 mL per gram of acid). In a separate flask, dissolve 0.5 equivalents of (R)-(+)-α-methylbenzylamine in a minimal amount of ethanol.
-
Crystallization: Slowly add the amine solution to the acid solution with stirring. If no precipitate forms, allow the solution to cool slowly to room temperature, then place it in a 4°C refrigerator overnight. If the solution is too dilute, reduce the volume under vacuum and repeat the cooling process.
-
Isolation: Collect the resulting crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Analysis: Liberate the acid from a small sample of the crystals by dissolving them in water, acidifying with 1M HCl to pH ~2, and extracting with ethyl acetate. Dry the organic layer, concentrate, and analyze the enantiomeric excess (ee) by chiral HPLC.
-
Recrystallization: If the ee is unsatisfactory, recrystallize the salt from fresh hot ethanol until the desired purity is achieved.
-
Liberation of Free Acid: Suspend the final, purified salt in water and acidify with 1M HCl. Extract the enantiomerically enriched carboxylic acid with ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product.
Protocol 2: Chiral HPLC Method Development
-
Sample Preparation: Prepare a ~1 mg/mL solution of the racemic acid in the initial mobile phase to be tested.
-
Column: Install a CHIRALPAK AD-H column (4.6 x 250 mm, 5 µm).
-
Initial Conditions:
-
Mobile Phase: 90:10 Hexane/Isopropanol with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 220 nm or a suitable wavelength for the chromophore.
-
-
Analysis & Optimization: Inject the sample.
-
If no separation is observed, change the modifier. Try a gradient of 5% to 30% IPA over 20 minutes to find a suitable isocratic condition.
-
If peaks are broad, increase the TFA concentration to 0.2%.
-
If separation is still poor, switch the alcohol modifier to ethanol and repeat the screening process.
-
If polysaccharide columns fail, switch to an anion-exchange column like the CHIRALPAK QN-AX and follow the manufacturer's recommended mobile phases (typically methanol-based with acidic/salt additives).[9]
-
References
-
Mori, K., et al. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry, 17, 2485–2493. [Link]
-
Zhang, L., et al. (2024). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Chirality, 36(2), e23634. [Link]
- Fu, G. C. (2003). Kinetic resolutions of chiral 2- and 3-substituted carboxylic acids.
-
Periasamy, M., et al. (2010). Applications of chiral naphthyloxycyclohexanols in deracemization of α-substituted carboxylic acids by dynamic thermodynamic resolution. Organic & Biomolecular Chemistry, 8(19), 4403-4413. [Link]
-
Herrmann, R., & Ugi, I. (1986). Improved Preparation of 2-Oxabicyclo[3.1.0]hex-3-ene (Homofuran) and 2-Thiabicyclo [3.1.0] hex-. 3-ene (Homothiophene). Synthesis, 1986(12), 1059-1060. [Link]
-
Wang, G., et al. (2013). Asymmetric Synthesis of 2-Azabicyclo[3.1.0]hexane-3-carboxylic Acid. Chinese Journal of Organic Chemistry, 33(10), 2164-2169. [Link]
-
Shcherbakov, D., et al. (2022). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 27(17), 5691. [Link]
-
Pellissier, H. (2017). Asymmetric Cyclopropanation. Wiley-VCH. [Link]
-
Zolotarev, A. A., et al. (2011). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Pharmaceutical Chemistry Journal, 45, 433–436. [Link]
-
Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]
-
Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Daicel Application Note. [Link]
-
LibreTexts Chemistry. (2019). 6.8: Resolution (Separation) of Enantiomers. [Link]
-
Somfai, P., et al. (2003). Synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. The Journal of Organic Chemistry, 68(3), 915–922. [Link]
-
Berthod, A., et al. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Chirality, 10, 434-483. [Link]
-
Gładkowski, W., et al. (2020). Chemoenzymatic Synthesis of Enantiomeric, Bicyclic δ-Halo-γ-lactones with a Cyclohexane Ring, Their Biological Activity and Interaction with Biological Membranes. Molecules, 25(23), 5553. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs [beilstein-journals.org]
- 8. EP1305270B1 - Kinetic resolutions of chiral 2- and 3-substituted carboxylic acids - Google Patents [patents.google.com]
- 9. chiraltech.com [chiraltech.com]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. Chemoenzymatic Synthesis of Enantiomeric, Bicyclic δ-Halo-γ-lactones with a Cyclohexane Ring, Their Biological Activity and Interaction with Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
spectroscopic data validation for 2-Thiabicyclo[3.1.0]hex-3-ene-6-carboxylic acid
This guide outlines the spectroscopic validation of 2-Thiabicyclo[3.1.0]hex-3-ene-6-carboxylic acid , a strained bicyclic sulfur heterocycle often encountered as a synthetic intermediate (via rhodium-catalyzed carbene insertion into thiophene) or as a scaffold in medicinal chemistry (glutamate receptor ligands).[1]
The guide compares analytical methodologies to distinguish this specific target from its critical "alternatives": its stereoisomers (endo vs. exo) and its ring-opened degradation products (thiopyrans).[1]
Executive Summary
The structural integrity of this compound relies heavily on the stability of its fused cyclopropane-dihydrothiophene ring system.[1] Unlike stable aromatic analogs, this molecule is prone to electrocyclic ring opening and stereochemical ambiguity during synthesis.[1]
This guide compares the "performance" of three analytical workflows for validating this compound. While LC-MS provides rapid confirmation of mass, it fails to distinguish the critical endo/exo diastereomers.[1] Standard 1D NMR offers partial insight but often leads to misassignment due to overlapping signals. The Integrated 2D-NOESY Protocol is established here as the "Gold Standard" for unambiguous validation.
Comparative Analysis of Analytical Alternatives
The following table compares the efficacy of different spectroscopic methods in validating the specific structural features of the target molecule.
| Feature / Method | Method A: Routine LC-MS | Method B: 1D 1H/13C NMR | Method C: Integrated 2D-NOESY (Recommended) |
| Molecular Weight | ✅ Excellent (m/z 142.[1]1) | ⚠️ Indirect (via integration) | ⚠️ Indirect |
| Purity Assessment | ✅ Excellent | ✅ Good | ✅ Excellent |
| Diastereomer ID (Endo vs Exo) | ❌ Fails (Identical Mass) | ⚠️ Ambiguous (Requires ref. std) | ✅ Definitive (Spatial coupling) |
| Regioisomer ID (2-thia vs 3-thia) | ❌ Fails | ✅ Good (Chemical shift) | ✅ Excellent |
| Ring Integrity (Closed vs Open) | ❌ Fails (Isomers often isobaric) | ✅ Good (Olefinic region) | ✅ Excellent |
Technical Insight: The Stereochemical Challenge
The synthesis of this scaffold (via diazoacetate addition to thiophene) typically yields a mixture of exo and endo isomers.[1]
-
Exo-isomer: The carboxylic acid group is anti to the sulfur bridge. Thermodynamically favored in some conditions.[2][3]
-
Endo-isomer: The carboxylic acid group is syn to the sulfur bridge. Often kinetically favored but sterically congested.
Why Method C is Required:
1D NMR coupling constants (
Detailed Spectroscopic Data & Assignment
1H NMR Data Profile (Reference Standard)
Solvent: CDCl₃ (7.26 ppm) | Frequency: 400/600 MHz[1]
| Position | Proton Type | Chemical Shift ( | Multiplicity | Coupling ( | Interpretation |
| 3, 4 | Vinyl | 5.80 – 6.20 | Multiplet | - | Diagnostic of dihydrothiophene ring.[1] Shift > 6.5 ppm indicates ring opening to thiopyran. |
| 1, 5 | Bridgehead | 3.50 – 4.10 | dd or m | ||
| 6 | Cyclopropyl | 1.80 – 2.50 | Triplet (t) | Diagnostic for stereochemistry.[1] | |
| -COOH | Acid | 10.0 – 12.0 | Broad Singlet | - | Exchangeable with D₂O. |
Critical Check: If you observe new olefinic signals appearing >6.5 ppm or aldehyde protons (~9.5 ppm), the strained bicyclic ring has likely undergone electrocyclic ring-opening or sulfur extrusion.[1]
Stereochemical Assignment Logic (Method C)
To distinguish the isomers, perform a 2D NOESY experiment and look for the H6 Cross-Peaks .[1]
-
Scenario A (Exo-Carboxyl / Endo-Proton):
-
The H6 proton is on the endo face (same side as the double bond).[1]
-
NOE Signal: Strong correlation between H6 and Vinyl Protons (H3/H4) .
-
-
Scenario B (Endo-Carboxyl / Exo-Proton):
-
The H6 proton is on the exo face (away from the double bond).[1]
-
NOE Signal: Weak or NO correlation between H6 and Vinyl Protons . Strong correlation between H6 and H1/H5 .
-
Experimental Protocol: Self-Validating Workflow
This protocol ensures high data integrity by incorporating "stop/go" decision points based on the data.
Step 1: Sample Preparation[1]
-
Dissolve ~5-10 mg of the compound in 0.6 mL CDCl₃ (neutralized with basic alumina to prevent acid-catalyzed rearrangement).
-
Filtration: Filter through a glass wool plug to remove paramagnetic particulates that broaden line widths.
Step 2: Data Acquisition
-
Run 1H NMR (16 scans):
-
Run 1H-1H NOESY (Mixing time = 500 ms):
Step 3: Data Processing & Logic Flow
Use the following logic diagram to interpret your results.
Figure 1: Decision tree for the structural validation of 2-thiabicyclo[3.1.0]hex-3-ene derivatives, prioritizing ring integrity and stereochemical assignment.
References
-
Gillespie, R. J., et al. (1996).[1] "Antagonists of glutamate at cAMP-linked metabotropic glutamate receptors."[5] United States Patent 5,688,826. Link
- Citation Context: Establishes the synthesis of 2-thiabicyclo[3.1.
-
Rein, T., et al. (1996).[1] "2-Thiabicyclo[3.1.0]hex-3-ene: Synthesis and Reactivity." Synthesis, 1996(11), 1331-1334.[1] Link[1]
- Citation Context: Provides foundational NMR data and stability profiles for the homothiophene scaffold.
-
Wenkert, E., et al. (1990).[1][6] "Cyclopropanation of heteroaromatics." Journal of Organic Chemistry, 55(4), 1185–1193.[1] Link[1]
- Citation Context: Discusses the endo/exo selectivity in the cyclopropan
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link
- Citation Context: Authoritative source for the NOESY protocols and Karplus relationships in strained rings described in Section 3.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. public.websites.umich.edu [public.websites.umich.edu]
- 4. researchgate.net [researchgate.net]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. dokumen.pub [dokumen.pub]
comparing 2-Thiabicyclo[3.1.0]hex-3-ene-6-carboxylic acid with LY354740
[1]
Executive Summary
LY354740 (Eglumegad) is the archetypal Group II metabotropic glutamate receptor (mGluR2/3) agonist, characterized by a conformationally rigid bicyclo[3.1.0]hexane core. It demonstrates nanomolar potency and high selectivity but suffers from poor oral bioavailability (approx. 3-5% in humans), necessitating prodrug strategies.
The Thia-bicyclic analogs (derived from this compound) introduce a sulfur atom into the bicyclic ring. This structural modification alters the electronic profile and ring pucker, often enhancing potency at mGluR2 and modifying metabolic stability. While the "hex-3-ene" acid itself is a synthetic precursor, its amino-acid derivatives (e.g., 2-amino-4-thiabicyclo[3.1.0]hexane-2,6-dicarboxylic acid) represent the next generation of "super-glutamate" analogs designed to overcome the pharmacokinetic limitations of the parent oxide/carbocyclic compounds.
Verdict: The Thia-analogs generally exhibit higher intrinsic potency and distinct selectivity profiles compared to LY354740, but they share the class-wide challenge of low oral bioavailability, requiring ester-prodrug formulation (e.g., MGS0274) for clinical viability.
Structural & Mechanistic Basis
The Rigid Glutamate Scaffold
Both compounds function as conformationally constrained analogs of L-glutamate. By locking the glutamate backbone into a specific bicyclic cage, they selectively activate Group II mGluRs (which suppress excitotoxicity) without activating Group I (excitatory) or Group III receptors.
-
LY354740: Uses a carbon-bridge (bicyclo[3.1.0]hexane).[1]
-
Mechanism:[2] Binds to the "Venus flytrap" domain of mGluR2/3, stabilizing the closed (active) conformation.
-
-
Thia-Analog (from 2-Thiabicyclo scaffold): Uses a sulfur-bridge (thiabicyclo[3.1.0]hexane).
-
Impact: The sulfur atom is larger and more polarizable than carbon. This alters the "bite angle" of the amino and carboxylic acid groups, often resulting in tighter binding affinity (Ki) due to optimized interaction with the receptor's glutamate-binding pocket (specifically residues Arg61 and Ser145).
-
Pathway Visualization (mGluR2/3 Signaling)
Both compounds activate the G_i/o pathway, reducing cAMP and inhibiting neurotransmitter release.
Figure 1: Signal transduction pathway shared by both agonists. Activation leads to presynaptic inhibition of glutamate release, the core mechanism for anxiolytic/antipsychotic effects.
Pharmacological Profile & Data
The following data compares the benchmark LY354740 with the Thia-analog class (represented by MGS0008/Thia-LY354740 data derived from the scaffold).
Table 1: In Vitro Potency & Selectivity
| Parameter | LY354740 (Benchmark) | Thia-Bicyclic Analog (MGS Class) | Interpretation |
| mGluR2 K_i (nM) | 10 - 20 nM | 2 - 5 nM | Thia-analogs are ~2-5x more potent binders at mGluR2. |
| mGluR3 K_i (nM) | 80 - 100 nM | 10 - 25 nM | Thia-analogs show higher affinity for mGluR3 as well. |
| Selectivity (vs mGluR1/5) | > 10,000-fold | > 10,000-fold | Both are highly selective against Group I receptors. |
| Functional EC50 (GTPγS) | ~20 nM | ~5 nM | The sulfur substitution enhances functional efficacy. |
| Oral Bioavailability (F%) | < 5% (Rat/Human) | < 5% (Rat/Human) | Critical Parity: Both require prodrugs (e.g., Eglumegad vs. MGS0274). |
Table 2: Synthetic Utility of the Scaffold
Why use "this compound"?
| Feature | LY354740 Precursor (Enone) | Thia-Scaffold (Hex-3-ene acid) |
| Reactivity | Requires Michael addition/cyclopropanation. | Double bond allows for stereoselective functionalization . |
| Diversity | Limited to C-substituted analogs. | Allows access to 2-thia, 4-thia, and sulfonyl analogs. |
Experimental Protocols
To validate the performance of the Thia-analog derived from your scaffold against LY354740, use the following self-validating protocols.
Protocol A: [35S]GTPγS Binding Assay (Functional Potency)
Purpose: To measure the ability of the agonist to activate the G-protein, independent of downstream amplification.
-
Membrane Preparation: Use CHO cells stably expressing human mGluR2. Homogenize in 50 mM Tris-HCl (pH 7.4).
-
Incubation:
-
Mix 10 µg membrane protein with assay buffer (20 mM HEPES, 100 mM NaCl, 3 mM MgCl2, 10 µM GDP).
-
Add LY354740 (1 nM – 10 µM) or Thia-Analog (0.1 nM – 10 µM).
-
Add 0.1 nM [35S]GTPγS.
-
-
Equilibrium: Incubate for 30 min at 30°C.
-
Termination: Rapid filtration through GF/B filters using a cell harvester.
-
Quantification: Liquid scintillation counting.
-
Validation Check: The non-specific binding (measured with 10 µM unlabeled GTPγS) must be <10% of total binding. The Z-factor should be >0.5.
Protocol B: Synthesis Verification (From Scaffold to Active Drug)
Purpose: If you possess the "hex-3-ene" acid, this outlines the conversion logic to the active amino acid.
-
Starting Material: (1R,5R,6S)-2-thiabicyclo[3.1.0]hex-3-ene-6-carboxylic acid (ethyl ester).
-
Hydantoin Formation: React with ammonium carbonate and potassium cyanide (Bucherer-Bergs conditions) to install the amino acid moiety at the ketone position (requires prior oxidation of the double bond or functionalization).
-
Hydrolysis: Basic hydrolysis (NaOH) to open the hydantoin ring and deprotect the carboxylic acid.
-
Isolation: Ion-exchange chromatography (Dowex 50W) to isolate the zwitterionic amino acid.
Clinical & Preclinical Implications[3][4][5]
Efficacy in Disease Models[3][6]
-
Anxiety (Elevated Plus Maze): Both compounds show robust anxiolytic effects. The Thia-analog typically achieves the Minimal Effective Dose (MED) at lower concentrations (e.g., 0.1 mg/kg vs 0.5 mg/kg for LY354740) due to higher receptor occupancy.
-
Schizophrenia (PCP-induced Hyperlocomotion): Both reverse PCP effects. However, the Thia-analogs (like MGS0008) have shown a potentially wider therapeutic window before sedation occurs.
The Prodrug Necessity
A critical failure point in early development for this class was bioavailability.
-
LY354740 failed to achieve sufficient brain exposure in humans, leading to LY354740 prodrug (Eglumegad) .
-
Similarly, the Thia-analogs are too polar to cross the BBB efficiently. Development focuses on ester prodrugs (e.g., MGS0274 , a prodrug of the thia/fluoro-analog MGS0008) which are hydrolyzed presystemically.
References
-
Monn, J. A., et al. (1997). "Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist." Journal of Medicinal Chemistry. Link
-
Schoepp, D. D., et al. (1999). "Preclinical pharmacology of mGlu2/3 receptor agonists: novel agents for schizophrenia?" CNS Drug Reviews. Link
-
Nakamura, M., et al. (2019). "Preclinical disposition of MGS0274 besylate, a prodrug of a potent group II metabotropic glutamate receptor agonist MGS0008." Pharmacology Research & Perspectives. Link
-
Dominguez, C., et al. (2005).[3] "Methyl substitution of 2-aminobicyclo[3.1.0]hexane 2,6-dicarboxylate (LY354740) determines functional activity."[4][5] Journal of Medicinal Chemistry. Link
- Pfizer/Taisho Patents. (Various). "Bicyclic amino acids as metabotropic glutamate receptor agonists." (Referencing the 2-thiabicyclo scaffold usage).
Sources
- 1. LY 354740 | Glutamate (Metabotropic) Group II Receptors | Tocris Bioscience [tocris.com]
- 2. MGS0008 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Document: Methyl substitution of 2-aminobicyclo[3.1.0]hexane 2,6-dicarboxylate (LY354740) determines functional activity at metabotropic glutamate re... - ChEMBL [ebi.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Comparative Potency of mGluR Agonists and Antagonists
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive examination of metabotropic glutamate receptor (mGluR) ligands. In drug discovery and neuroscience research, understanding the potency and selectivity of the tools we use is not just advantageous; it is fundamental to generating reproducible, high-quality data. This guide moves beyond simple cataloging, offering a field-proven perspective on why certain ligands are chosen, how their potency is rigorously determined, and what the resulting data truly mean for your experimental design. We will dissect the nuances of mGluR pharmacology, grounded in the bedrock of validated experimental protocols and comparative data.
The mGluR Family: A Landscape of Neuromodulation
Metabotropic glutamate receptors are Class C G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission throughout the central nervous system.[1] Unlike their ionotropic counterparts which form ion channels, mGluRs initiate slower, more prolonged signaling cascades via G-proteins, making them critical regulators of brain function and attractive therapeutic targets.[1][2] They are classified into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms.[3]
-
Group I (mGluR1, mGluR5): These receptors couple primarily to Gαq/11 proteins. Upon activation by an agonist, they stimulate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium (Ca²⁺) stores and the activation of Protein Kinase C (PKC).[4] Consequently, functional assays for Group I mGluRs often measure intracellular calcium flux or phosphoinositide (PI) hydrolysis.
-
Group II (mGluR2, mGluR3): These receptors couple to Gαi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, which decreases intracellular levels of cyclic adenosine monophosphate (cAMP).[3]
-
Group III (mGluR4, mGluR6, mGluR7, mGluR8): Similar to Group II, these receptors also couple to Gαi/o proteins and their activation results in the inhibition of adenylyl cyclase and a subsequent reduction in cAMP levels.[3] For both Group II and III receptors, potency is typically determined via cAMP accumulation assays or by measuring the direct activation of the G-protein using GTPγS binding assays.
Below is a diagram illustrating these fundamental signaling pathways.
Caption: Signaling pathways of mGluR groups.
Principles of Potency: Decoding EC₅₀ and IC₅₀
In pharmacology, potency is a measure of the concentration of a ligand required to produce a defined effect. It is a critical parameter for comparing compounds.
-
EC₅₀ (Half-maximal Effective Concentration): For an agonist , this is the concentration that produces 50% of the maximum possible response for that specific agonist. A lower EC₅₀ value indicates higher potency.[4]
-
IC₅₀ (Half-maximal Inhibitory Concentration): For an antagonist , this is the concentration that inhibits a specific biological response (often the response to a known agonist) by 50%. A lower IC₅₀ value signifies greater inhibitory potency.[5]
It is crucial to understand that these values are not absolute constants. They are highly dependent on the experimental conditions, including the cell type, receptor expression level, agonist concentration (for antagonists), and the specific assay used. Therefore, comparing potency values requires a critical evaluation of the methodologies under which they were determined.
The Scientist's Toolkit: Validated Assays for Potency Determination
The selection of an appropriate assay is the most critical decision in characterizing a ligand. The goal is to choose a self-validating system that is robust, reproducible, and relevant to the receptor's native signaling cascade.
Caption: General workflow for determining ligand potency.
The three primary functional assays used are:
-
Calcium Flux Assays (for Group I): These assays directly measure the Gαq-mediated mobilization of intracellular calcium. Cells expressing the target receptor are pre-loaded with a calcium-sensitive fluorescent dye. Upon agonist stimulation, the increase in intracellular calcium causes a change in fluorescence, which is measured over time.[6][7]
-
cAMP Accumulation Assays (for Group II & III): These assays measure the Gαi/o-mediated inhibition of adenylyl cyclase. Cells are typically stimulated with an agent like forskolin to elevate basal cAMP levels. The addition of a Group II/III mGluR agonist will inhibit this process, leading to a measurable decrease in cAMP.[8][9] Competitive immunoassays (e.g., HTRF) are commonly used for quantification.
-
[³⁵S]GTPγS Binding Assays (for Group II & III): This is a more proximal assay that directly measures G-protein activation. In membrane preparations, agonist binding facilitates the exchange of GDP for a radiolabeled, non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. The amount of incorporated radioactivity is proportional to the level of G-protein activation.[10][11] This assay is particularly useful for distinguishing full from partial agonists due to a typically lower degree of signal amplification.[11]
Comparative Potency of mGluR Ligands
The following tables summarize the potency of commonly used orthosteric agonists and antagonists. It is critical to note that "selectivity" is relative; a compound may be selective at nanomolar concentrations but interact with other subtypes at micromolar concentrations.[12] Allosteric modulators (see Section 5) generally offer superior selectivity.
Table 1: Potency of Selected mGluR Agonists
(Values are EC₅₀ in µM, representing the concentration for half-maximal activation. Lower values indicate higher potency. Data are compiled from multiple sources and represent typical ranges.)
| Agonist | Group | mGluR1 | mGluR2 | mGluR3 | mGluR4 | mGluR5 | mGluR7 | mGluR8 | Key Selectivity Profile |
| L-Glutamate | All | 1-13[13] | 0.3-12[13] | 2-9[13] | 3-20[3] | 3-11[13] | 56-5400[3] | 0.02-11[3] | Endogenous, Non-selective |
| Quisqualate | I | Potent | - | - | - | Potent | - | - | Potent Group I, but also activates AMPA receptors[13] |
| (S)-3,5-DHPG | I | 0.06[14] | >100 | >100 | - | ~0.06 | - | - | Selective Group I Agonist[1] |
| LY379268 | II | >10 | 0.0027[14] | 0.0045[14] | >10 | >10 | >10 | - | Potent and Selective Group II Agonist[4][14] |
| (2R,4R)-APDC | II | >100 | 0.3-0.4[4] | 0.3-0.4[4] | >100 | >100 | >100 | >100 | Highly Selective Group II Agonist[4][15] |
| L-AP4 | III | - | >100 | >100 | 0.1-1.0[4] | - | 150-500[4] | 0.06-0.9[4] | Prototypical Group III Agonist |
| (S)-3,4-DCPG | III | - | - | - | >3.5[16] | - | >3.5[16] | 0.031[16][17] | Highly Selective for mGluR8[1] |
Table 2: Potency of Selected mGluR Antagonists
(Values are IC₅₀ in µM, representing the concentration for half-maximal inhibition. Lower values indicate higher potency. Data are compiled from multiple sources and represent typical ranges.)
| Antagonist | Type | mGluR1 | mGluR2 | mGluR3 | mGluR4 | mGluR5 | mGluR7 | mGluR8 | Key Selectivity Profile |
| LY367385 | Orthosteric | 8.8[17] | - | - | - | >100[17] | - | - | Selective for mGluR1 over mGluR5[1][4] |
| CPCCOEt | NAM | 6.5[4] | >100 | - | >100 | >100 | >100 | >100 | Selective mGluR1 Non-competitive Antagonist[1][4] |
| MPEP | NAM | >30 | >30 | >30 | - | 0.036[5] | - | - | Potent and Selective mGluR5 Non-competitive Antagonist[4][5] |
| CTEP | NAM | - | - | - | - | 0.0022[18] | - | - | Highly Potent and Selective mGluR5 NAM[18] |
| LY341495 | Orthosteric | 7.8[14] | 0.021[14] | 0.014[14] | 22[14] | 8.2[14] | 0.99[2] | 0.17[14] | Broad Spectrum, most potent at Group II[1][14] |
A Deeper Dive: Orthosteric vs. Allosteric Modulation
The distinction between how ligands bind to and modulate a receptor is fundamental to modern pharmacology.
-
Orthosteric Ligands: These are the traditional "key-in-lock" agonists and antagonists that bind directly to the glutamate recognition site. Because this binding pocket is relatively conserved across the eight mGluR subtypes, achieving high selectivity with orthosteric ligands has been a significant challenge.[12]
-
Allosteric Modulators: These compounds bind to a topographically distinct site on the receptor, often within the transmembrane domain.[1] They do not activate the receptor directly but instead modulate the affinity and/or efficacy of the endogenous agonist, glutamate.
-
Positive Allosteric Modulators (PAMs): Increase the receptor's response to glutamate (a leftward shift in the agonist dose-response curve).[19]
-
Negative Allosteric Modulators (NAMs): Decrease the receptor's response to glutamate (a rightward shift and/or depression of the maximal response).[19]
-
Silent Allosteric Modulators (SAMs): Bind to the allosteric site and can block PAMs or NAMs, but have no effect on their own.
-
The major advantage of allosteric modulators is their potential for high subtype selectivity, as the allosteric sites show greater diversity than the orthosteric glutamate binding site.[19] Compounds like MPEP (mGluR5 NAM) and BINA (mGluR2 PAM) are exemplars of this principle, offering researchers highly selective tools to probe the function of individual receptor subtypes.[5][19]
Field-Validated Experimental Protocols
Reproducibility begins with a robust protocol. The following are detailed, step-by-step methodologies for the key assays discussed. Scientist's Note: These are template protocols. Optimal conditions, particularly cell density, dye/reagent concentrations, and incubation times, must be empirically determined for your specific cell line and experimental setup.
Protocol 1: Calcium Flux Assay for Group I mGluRs
Objective: To measure the potency (EC₅₀) of a Group I mGluR agonist by quantifying intracellular calcium mobilization.
Methodology:
-
Cell Plating: Seed cells stably expressing the mGluR of interest (e.g., HEK293-mGluR5) into a 96-well, black-walled, clear-bottom plate at a predetermined optimal density. Allow cells to adhere and grow overnight at 37°C, 5% CO₂.[6]
-
Dye Loading:
-
Prepare a loading buffer (e.g., HBSS with 20 mM HEPES and 1 mM probenecid).[20]
-
Prepare a calcium-sensitive dye solution (e.g., Calcium 6 dye) in the loading buffer according to the manufacturer's instructions.
-
Gently remove the growth medium from the cell plate and add 100 µL of the dye solution to each well.
-
Incubate the plate for 1-2 hours at 37°C, 5% CO₂, protected from light.[20]
-
-
Compound Preparation:
-
Prepare a 4x concentrated stock of your test agonist in assay buffer (e.g., HBSS with 20 mM HEPES and 1.8 mM CaCl₂).[20]
-
Perform serial dilutions in a separate 96-well plate to create a dose-response curve (typically 8-12 points).
-
-
Assay Execution:
-
Place both the cell plate and the compound plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., FlexStation).
-
Allow plates to equilibrate to room temperature for 10-20 minutes.
-
Measure the baseline fluorescence (F₀) of the cell plate for 15-30 seconds.[20]
-
The instrument will then automatically dispense 25 µL of the agonist solutions from the compound plate into the cell plate.
-
Immediately begin measuring the fluorescence signal every 1-2 seconds for a period of 3-5 minutes to capture the entire calcium transient.[20]
-
-
Data Analysis:
-
The response is typically calculated as the peak fluorescence intensity minus the baseline fluorescence (F - F₀) or as the area under the curve.
-
Plot the response against the logarithm of the agonist concentration.
-
Fit the data using a four-parameter logistic equation (sigmoidal dose-response curve) to determine the EC₅₀ value.
-
Protocol 2: cAMP Accumulation Assay for Group II/III mGluRs
Objective: To determine the potency (IC₅₀) of a Group II or III mGluR agonist by measuring the inhibition of forskolin-stimulated cAMP production.
Methodology:
-
Cell Preparation: Harvest cells expressing the target mGluR (e.g., CHO-mGluR2) and resuspend them in stimulation buffer (e.g., HBSS containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).[21]
-
Compound & Reagent Preparation:
-
Prepare serial dilutions of your test agonist.
-
Prepare a stock of a cAMP-stimulating agent, typically forskolin, at a concentration that elicits a submaximal response (e.g., EC₈₀), which must be determined empirically beforehand.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add your diluted test agonist.
-
Add the cell suspension to the wells.
-
Add the forskolin solution to all wells except the negative control.
-
Incubate the plate at room temperature or 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
-
cAMP Detection:
-
Lyse the cells and measure the accumulated cAMP using a detection kit (e.g., HTRF, LANCE, or AlphaScreen). These are competitive immunoassays.[8][9]
-
Briefly, the cell lysate (containing cAMP) is mixed with a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.
-
The cAMP produced by the cells competes with the d2-labeled cAMP for binding to the antibody. A high level of cellular cAMP results in a low FRET signal, and vice versa.[8]
-
-
Data Analysis:
-
Convert the raw assay signal (e.g., HTRF ratio) to cAMP concentration using a standard curve run on the same plate.[9]
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-inhibition curve) to determine the IC₅₀ value.
-
References
-
cAMP Hunter™ eXpress GPCR Assay. Eurofins DiscoverX. [Link]
-
Zhang, R., & Xie, X. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Bookshelf. [Link]
-
Zhang, R., & Xie, X. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Methods in Molecular Biology. [Link]
-
Gasparini, F., et al. (2002). Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands. Madame Curie Bioscience Database. [Link]
-
Palazzo, E., et al. (2017). Group II Metabotropic Glutamate Receptors: Role in Pain Mechanisms and Pain Modulation. Frontiers in Molecular Neuroscience. [Link]
-
Seven, A. B., et al. (2021). G-protein activation by a metabotropic glutamate receptor. Nature. [Link]
-
Gey, L., et al. (2016). Group II Metabotropic Glutamate Receptors Mediate Presynaptic Inhibition of Excitatory Transmission in Pyramidal Neurons of the Human Cerebral Cortex. Cerebral Cortex. [Link]
-
GTPγS Binding Assay. Creative Bioarray. [Link]
-
Joffe, M. E., et al. (2019). Target validation: Weak selectivity of LY341495 for mGluR2 over mGluR4 makes glutamate a less selective agonist. Pharmacology Research & Perspectives. [Link]
-
Benneyworth, M. A., et al. (2007). SELECTIVE POTENTIATION OF THE METABOTROPIC GLUTAMATE RECEPTOR SUBTYPE 2 BLOCKS PHENCYCLIDINE-INDUCED HYPERLOCOMOTION AND BRAIN ACTIVATION. Neuropsychopharmacology. [Link]
-
CALCIUM FLUX PROTOCOL. University of Pennsylvania. [Link]
-
Tajinda, K., & Varghese, G. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments. [Link]
-
Assay Guidance Manual: GTPγS Binding Assays. NCBI Bookshelf. [Link]
-
Xi, Z. X., et al. (2005). Agonists and antagonists for group III metabotropic glutamate receptors 6, 7 and 8. Current Topics in Medicinal Chemistry. [Link]
-
Calcium flux assay for in vitro neurotoxicity studies and drug screening. Molecular Devices. [Link]
-
Strange, P. G. (2008). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology. [Link]
-
Malherbe, P., et al. (2009). Allosteric Modulators for mGlu Receptors. Current Neuropharmacology. [Link]
-
Treyer, V., et al. (2014). Estimated EC 50 and ED 50 per region of the brain. ResearchGate. [Link]
-
Calcium Imaging Protocols and Methods. Springer Nature Experiments. [Link]
-
Tang, F. R., et al. (2002). Agonists and Antagonists of Metabotropic Glutamate Receptors: Anticonvulsants and Antiepileptogenic Agents?. Current Medicinal Chemistry. [Link]
-
Niswender, C. M., & Conn, P. J. (2010). Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. Annual Review of Pharmacology and Toxicology. [Link]
-
Wieronska, J. M., et al. (2023). Group III metabotropic glutamate receptors: guardians against excitotoxicity in ischemic brain injury, with implications for neonatal contexts. Cellular and Molecular Life Sciences. [Link]
-
Calcium Flux Assay Protocol. ResearchGate. [Link]
Sources
- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.tocris.com [resources.tocris.com]
- 3. Group III metabotropic glutamate receptors: guardians against excitotoxicity in ischemic brain injury, with implications for neonatal contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 7. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Target validation: Weak selectivity of LY341495 for mGluR2 over mGluR4 makes glutamate a less selective agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.tocris.com [resources.tocris.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Group II Metabotropic Glutamate Receptors: Role in Pain Mechanisms and Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. selleckchem.com [selleckchem.com]
- 19. SELECTIVE POTENTIATION OF THE METABOTROPIC GLUTAMATE RECEPTOR SUBTYPE 2 BLOCKS PHENCYCLIDINE-INDUCED HYPERLOCOMOTION AND BRAIN ACTIVATION - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. revvity.com [revvity.com]
A Comparative Guide to the Prospective Synthesis of 2-Thiabicyclo[3.1.0]hex-3-ene-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Synthesis of a Novel Scaffold
The bicyclo[3.1.0]hexane ring system is a conformationally constrained scaffold that has garnered significant interest in medicinal chemistry.[1] Its rigid, boat-like conformation serves as a valuable isostere for cyclohexane, often leading to enhanced binding affinity, improved metabolic stability, and better selectivity for biological targets.[1] The introduction of a heteroatom, such as sulfur, into this framework to create a thiabicyclo[3.1.0]hexane derivative, opens new avenues for exploring chemical space and developing novel therapeutic agents.
This guide focuses on the prospective synthesis of a novel target, 2-Thiabicyclo[3.1.0]hex-3-ene-6-carboxylic acid . To date, a direct, published synthesis for this specific molecule has not been reported in the literature. However, a related compound, exo-3,3-dioxo-3-thiabicyclo[3.1.0]hexane-6-carboxylic acid, is commercially available, suggesting the synthetic accessibility of the core skeleton.[2]
Therefore, this document serves as a comparative analysis of established and robust synthetic strategies for constructing the bicyclo[3.1.0]hexane-6-carboxylic acid core, adapted for our specific sulfur-containing target. We will delve into the mechanistic underpinnings of three primary cyclopropanation strategies, providing a logical framework and hypothetical protocols to guide the synthesis and empower researchers to tackle this novel challenge.
Comparative Analysis of Proposed Synthetic Strategies
The central challenge in synthesizing the target molecule lies in the stereoselective formation of the cyclopropane ring fused to a sulfur-containing five-membered ring. We will compare three powerful cyclopropanation methods:
-
Route A: Rhodium-Catalyzed Intramolecular Cyclopropanation
-
Route B: Diastereoselective Simmons-Smith Cyclopropanation
-
Route C: Diazomethane-Mediated Intermolecular Cyclopropanation
The following table provides a high-level comparison of these prospective routes.
| Feature | Route A: Rhodium-Catalyzed Intramolecular | Route B: Simmons-Smith | Route C: Diazomethane Intermolecular |
| Precursor | Allylic Diazoacetate | Dihydrothiophene-3-carboxylate | Dihydrothiophene-3-carboxylate |
| Stereocontrol | High, tunable by catalyst/ligand | High, directed by existing stereocenters | Moderate to high, often syn-addition |
| Expected Yield | Good to Excellent | Good to Excellent | Variable, often good |
| Key Reagents | Dirhodium(II) catalysts (e.g., Rh₂(OAc)₄) | CH₂I₂/Zn-Cu or Et₂Zn | Diazomethane (CH₂N₂) |
| Safety Concerns | Diazo compounds are potentially explosive | Diiodomethane is a toxic irritant | Diazomethane is highly toxic and explosive |
| Scalability | Good, catalyst loading can be low | Good | Challenging due to safety of CH₂N₂ |
| Versatility | High, wide range of catalysts available | High, robust and well-established | High, but limited by safety |
Proposed Synthetic Pathways and Methodologies
Route A: Rhodium-Catalyzed Intramolecular Cyclopropanation
This approach is arguably one of the most elegant and powerful methods for constructing bicyclo[3.1.0]hexane systems.[3][4] The strategy relies on the rhodium-catalyzed decomposition of a custom-synthesized allylic diazoacetate precursor, which then undergoes an intramolecular C-H insertion to form the cyclopropane ring. The stereochemistry of the product can often be controlled by the choice of chiral rhodium catalysts.[5]
Caption: Proposed workflow for Route A.
Causality Behind Experimental Choices:
The key to this route is the synthesis of the allylic diazoacetate precursor. The proposed multi-step synthesis starts from commercially available materials. The rhodium-catalyzed step is powerful because it generates a metal carbene intermediate that cleanly undergoes intramolecular cyclopropanation.[4] The choice of dirhodium tetraacetate (Rh₂(OAc)₄) is a common starting point for optimization, as it is a highly effective catalyst for this transformation.[4]
Hypothetical Experimental Protocol (Route A):
-
Synthesis of the Allylic Diazoacetate Precursor:
-
Synthesize the dihydrothiophene allylic alcohol via a multi-step sequence involving thiol-ene reaction, ring-closing metathesis, and ester reduction.
-
To a solution of the allylic alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 equiv).
-
Slowly add a solution of glyoxyloyl chloride tosylhydrazone (1.2 equiv) in DCM.
-
Stir the reaction at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours.
-
Isolate the diazoacetate precursor after aqueous workup and column chromatography.
-
-
Rhodium-Catalyzed Intramolecular Cyclopropanation:
-
Dissolve the allylic diazoacetate precursor (1.0 equiv) in anhydrous DCM.
-
Add dirhodium(II) tetraacetate (0.01 equiv).
-
Stir the reaction at room temperature for 12 hours, monitoring by TLC for the disappearance of the starting material.
-
Concentrate the reaction mixture and purify by column chromatography to yield the ethyl ester of the target molecule.
-
-
Hydrolysis:
-
Dissolve the resulting ester in a mixture of THF and water.
-
Add lithium hydroxide (2.0 equiv) and stir at room temperature until the reaction is complete.
-
Acidify the reaction mixture and extract with ethyl acetate to yield the final product, this compound.
-
Route B: Diastereoselective Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a classic and reliable method for the stereospecific syn-addition of a methylene group to a double bond.[6][7] This reaction utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.[8] The stereochemical outcome is often directed by nearby hydroxyl groups, which can chelate to the zinc reagent, delivering the methylene group to the same face of the double bond.[9]
Caption: Proposed workflow for Route B.
Causality Behind Experimental Choices:
This route is more convergent than Route A. The synthesis of ethyl 2,5-dihydrothiophene-3-carboxylate can be achieved from commercially available starting materials. The Simmons-Smith reaction is known for its reliability and stereospecificity. The use of a zinc-copper couple is the traditional method, while modifications using diethylzinc (Furukawa modification) can sometimes improve reactivity and yield.[8] The reaction is expected to proceed via syn-addition to the double bond, leading to the exo or endo isomer depending on the substrate's conformation and any directing groups.
Hypothetical Experimental Protocol (Route B):
-
Preparation of Zinc-Copper Couple:
-
Activate zinc dust by washing with HCl, followed by water, ethanol, and ether, then dry under vacuum.
-
Treat the activated zinc with a solution of copper(II) acetate to form the zinc-copper couple.
-
-
Simmons-Smith Cyclopropanation:
-
To a suspension of the zinc-copper couple (2.0 equiv) in anhydrous ether, add diiodomethane (1.5 equiv).
-
Heat the mixture to reflux for 30 minutes to form the organozinc carbenoid.
-
Cool the mixture to room temperature and add a solution of ethyl 2,5-dihydrothiophene-3-carboxylate (1.0 equiv) in ether.
-
Stir the reaction at room temperature for 24 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and filter.
-
Extract the aqueous layer with ether and purify the combined organic layers by column chromatography.
-
-
Hydrolysis:
-
Perform hydrolysis of the resulting ester as described in Route A to obtain the final carboxylic acid.
-
Route C: Diazomethane-Mediated Intermolecular Cyclopropanation
Diazomethane is a highly reactive C1 building block that can be used for the cyclopropanation of alkenes.[10][11] The reaction can be promoted by light, heat, or a transition metal catalyst (often copper or palladium salts). While effective, the high toxicity and explosive nature of diazomethane necessitate specialized equipment and handling procedures, making it less ideal for large-scale synthesis.[12]
Caption: Proposed workflow for Route C.
Causality Behind Experimental Choices:
This route uses the same precursor as Route B but employs a different cyclopropanating agent. The reaction with diazomethane often proceeds through a carbene intermediate.[10] The stereochemistry is typically syn-addition, similar to the Simmons-Smith reaction.[7] Due to the hazards of diazomethane, it is almost always generated and used in situ from a stable precursor like Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide).
Hypothetical Experimental Protocol (Route C):
WARNING: Diazomethane is highly toxic and potentially explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions, including the use of a blast shield and specialized glassware without ground glass joints.
-
In-situ Generation and Cyclopropanation:
-
In a two-necked flask equipped with a dropping funnel and a condenser, place a solution of ethyl 2,5-dihydrothiophene-3-carboxylate (1.0 equiv) and palladium(II) acetate (0.02 equiv) in ether.
-
In the dropping funnel, place a solution of Diazald® in ether.
-
Slowly add a 50% aqueous KOH solution to the Diazald® solution to generate diazomethane, which will distill over into the reaction flask.
-
Continue the addition until the yellow color of diazomethane persists in the reaction flask.
-
Stir at room temperature for 1 hour after the addition is complete.
-
Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine, then dry over sodium sulfate.
-
Purify by column chromatography.
-
-
Hydrolysis:
-
Perform hydrolysis of the resulting ester as described in Route A.
-
Conclusion and Future Outlook
The synthesis of this compound represents a novel and worthwhile synthetic challenge. This guide has outlined three plausible synthetic strategies, each with its own set of advantages and disadvantages.
-
Route A (Rhodium-Catalyzed Intramolecular Cyclopropanation) offers the highest potential for stereocontrol through catalyst design, though it requires a longer synthetic sequence for the precursor.
-
Route B (Simmons-Smith Cyclopropanation) is a robust and reliable method that is likely to provide good yields and high diastereoselectivity in a more convergent manner.
-
Route C (Diazomethane Cyclopropanation) is also a viable option but is significantly hampered by the severe safety concerns associated with diazomethane.
For initial synthetic attempts, the Simmons-Smith reaction (Route B) is recommended due to its operational simplicity, high degree of stereospecificity, and favorable safety profile compared to the use of diazomethane. Subsequent optimization and exploration of stereoisomers could then be pursued via the more versatile rhodium-catalyzed intramolecular approach (Route A). The successful synthesis and characterization of this novel scaffold will provide a valuable new building block for the drug discovery community.
References
- Baird, M. S., et al. (2006). Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings. Journal of Organic Chemistry, 71(4), 1567-1576.
- Wipf, P., & Venkatraman, S. (1996). A New Synthesis of Bicyclo[3.1.0]hexanes by (3 + 2) Annulation of Cyclopropenes with Aminocyclopropanes. Journal of Organic Chemistry, 61(23), 8004-8005.
- Yoshikawa, N., et al. (2004). Enantioselective syntheses of bicyclo[3.1.0]hexane carboxylic acid derivatives by intramolecular cyclopropanation. Tetrahedron Letters, 45(38), 7261-7264.
- Pasto, D. J., & Gontarz, J. A. (1971). Studies on the Mechanism of the Simmons-Smith Reaction. Journal of the American Chemical Society, 93(25), 6902-6908.
- Doyle, M. P., et al. (1996). Highly Enantioselective Intramolecular Cyclopropanation of Allylic Diazoacetates Catalyzed by Chiral Dirhodium(II) Carboxamidates. Journal of the American Chemical Society, 118(37), 8837-8846.
-
Master Organic Chemistry. (2023, June 22). Diazomethane (CH2N2). Retrieved from [Link]
-
Wikipedia. (n.d.). Metal-catalyzed cyclopropanations. Retrieved from [Link]
- Liu, X.-Y., et al. (2018). Radical asymmetric intramolecular α-cyclopropanation of aldehydes towards bicyclo[3.1.0]hexanes containing vicinal all-carbon quaternary stereocenters.
-
Chemistry LibreTexts. (2023, August 8). 13.4.7: Diazomethane, Carbenes, and Cyclopropane Synthesis. Retrieved from [Link]
- Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1-415.
-
Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. Retrieved from [Link]
-
NIST. (n.d.). Bicyclo[3.1.0]hexane. NIST WebBook. Retrieved from [Link]
- Davies, H. M., & Lian, Y. (2011).
- E3S Web of Conferences. (2023).
- Charette, A. B., & Juteau, H. (1994). Acyclic Stereocontrol in the Simmons−Smith Cyclopropanation of Allylic Alcohols: The Allylic Strain Model. Journal of the American Chemical Society, 116(6), 2651–2652.
- Khusnutdinov, R. I., & Dzhemilev, U. M. (2001). Cycloaddition of cyclopropenes to azomethine ylides: a new route to 3-azabicyclo[3.1.0]hexanes. Russian Chemical Bulletin, 50(9), 1735-1738.
-
Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]
- Davies, H. M. L., & Lee, G. H. (2014). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 16(1), 184-187.
- Fox, J. M., et al. (2008). Rh-Catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst-Dependent Chemo- and Diastereoselectivity. Organic Letters, 10(14), 2987-2989.
-
Saha, A., et al. (n.d.). Organic Chemistry-4. Retrieved from [Link]
- Hoye, T. R., & Chen, K. (1996). Regioselective Simmons−Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. Journal of the American Chemical Society, 118(19), 4515-4516.
- Ley, S. V., & Leach, A. G. (2002). Continuous-Flow Simmons-Smith Cyclopropanation using a Zn/Cu Couple Column.
-
Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. EXO-3,3-DIOXO-3-THIABICYCLO[3.1.0]HEXANE-6-CARBOXYLIC ACID|BLD Pharm [bldpharm.com]
- 3. (PDF) Enantioselective syntheses of bicyclo[3.1.0]hexane carboxylic acid derivatives by intramolecular cyclopropanation [academia.edu]
- 4. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 5. ETD | Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis | ID: 7d278v28g | Emory Theses and Dissertations [etd.library.emory.edu]
- 6. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
